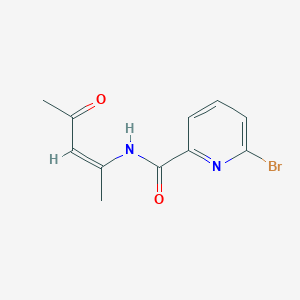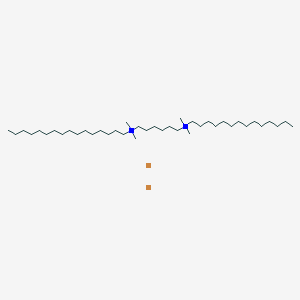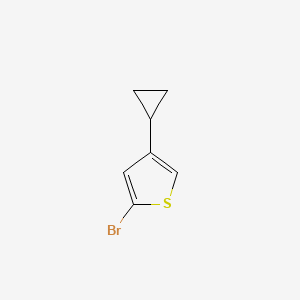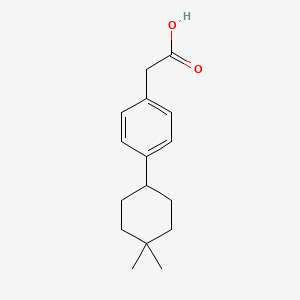
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate is a fluorinated organic compound with the molecular formula C12H12F21N2O4P. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. It is often used in various industrial applications, particularly in the production of coatings, surfactants, and lubricants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often include:
Temperature: Typically conducted at room temperature to 50°C.
Solvent: Commonly used solvents include water or organic solvents like methanol or ethanol.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Fluorinated alcohols, phosphoric acid, and ammonia.
Reaction Control: Precise control of temperature, pressure, and pH to optimize the reaction.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions: Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common due to the stability of the fluorinated carbon chain.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group, leading to the formation of different phosphate esters.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, alcohols, amines.
Major Products:
Oxidation Products: Perfluorinated carboxylic acids.
Substitution Products: Various phosphate esters depending on the substituent used.
Aplicaciones Científicas De Investigación
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in emulsion polymerization and as a stabilizer in the synthesis of nanoparticles.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.
Mecanismo De Acción
The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with lipid bilayers, proteins, and enzymes due to its amphiphilic nature.
Pathways Involved: It can disrupt cell membranes, inhibit enzyme activity, and alter protein conformation, leading to its antimicrobial and surfactant properties.
Comparación Con Compuestos Similares
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate is unique due to its high degree of fluorination and specific phosphate ester structure. Similar compounds include:
Diammonium perfluorooctyl phosphate: Shorter fluorinated chain, different physical and chemical properties.
Diammonium perfluorodecyl phosphate: Intermediate fluorinated chain length, similar applications but different performance characteristics.
Diammonium perfluorododecyl phosphate: Similar chain length but lacks the specific phosphate ester structure, leading to different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and resulting properties.
Propiedades
Número CAS |
93857-45-5 |
|---|---|
Fórmula molecular |
C12H12F21N2O4P |
Peso molecular |
678.17 g/mol |
Nombre IUPAC |
diazanium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl phosphate |
InChI |
InChI=1S/C12H6F21O4P.2H3N/c13-3(14,1-2-37-38(34,35)36)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)11(29,30)12(31,32)33;;/h1-2H2,(H2,34,35,36);2*1H3 |
Clave InChI |
FSJLLRNJLNPGBZ-UHFFFAOYSA-N |
SMILES canónico |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid](/img/structure/B12838733.png)





![tert-Butyl 3-[(1R)-1-(benzyloxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12838769.png)

